molecular formula C25H17Cl2N3O2S B2709069 (Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(2-chlorophenyl)-2-cyanoacetamide CAS No. 488108-68-5

(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(2-chlorophenyl)-2-cyanoacetamide

Cat. No. B2709069
CAS RN: 488108-68-5
M. Wt: 494.39
InChI Key: OSTOWPRTILEEHY-PLRJNAJWSA-N
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Description

(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(2-chlorophenyl)-2-cyanoacetamide is a useful research compound. Its molecular formula is C25H17Cl2N3O2S and its molecular weight is 494.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(2-chlorophenyl)-2-cyanoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(2-chlorophenyl)-2-cyanoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Derivatives of thiazolidinone, a core structure similar to the mentioned compound, have been synthesized and evaluated for their anticancer activity. These compounds have demonstrated potent and selective cytotoxic effects against leukemia cell lines, indicating their potential application in cancer treatment (Horishny, Arshad, & Matiychuk, 2021).

Anti-inflammatory Applications

Research on thiazolidinone derivatives has also shown promising results in the development of new non-steroidal anti-inflammatory drugs (NSAIDs). The compounds exhibited significant anti-exudative activity, highlighting their potential as anti-inflammatory agents with a lower level of toxicity compared to classical NSAIDs (Golota et al., 2015).

Antibacterial Agents

The thiazolidinone framework has been explored for its antibacterial properties, with studies identifying novel oxazolidinone antibacterial agents showing reduced activity against monoamine oxidase A. This research indicates the potential for developing safer antibacterial medications by modifying the thiazolidinone structure (Reck et al., 2005).

Synthesis Methodologies

Innovative synthesis methodologies involving thiazolidinone derivatives have been developed, demonstrating the versatility of this compound class in pharmaceutical chemistry. These methods provide efficient pathways for creating biologically active compounds, potentially streamlining the development of new drugs (Obydennov, Golovko, & Morzherin, 2014).

Potential Anticancer Agents

Further exploration into thiazolidinone derivatives has led to the identification of compounds with selective inhibitory effects on certain cancer cell lines, including CNS, kidney, and breast cancers. This research underscores the potential of thiazolidinone compounds in targeted cancer therapy (Kryshchyshyn-Dylevych, 2020).

properties

IUPAC Name

(2Z)-N-(2-chlorophenyl)-2-[5-[(4-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2N3O2S/c26-17-12-10-16(11-13-17)14-22-24(32)30(18-6-2-1-3-7-18)25(33-22)19(15-28)23(31)29-21-9-5-4-8-20(21)27/h1-13,22H,14H2,(H,29,31)/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTOWPRTILEEHY-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=CC=C3Cl)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=CC=C3Cl)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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